molecular formula C18H21N3O3 B6636681 N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No. B6636681
M. Wt: 327.4 g/mol
InChI Key: NODXLFJYRGCYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmission in the central nervous system (CNS).

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons in the CNS. By blocking the activity of mGluR7, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA. This modulation can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can have significant biochemical and physiological effects on the CNS. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of various neurotransmitters, including glutamate and GABA, which can have a significant impact on the regulation of mood, cognition, and behavior. Additionally, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have neuroprotective effects and can reduce the damage caused by various CNS disorders, including stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for the mGluR7 receptor and its ability to modulate the release of various neurotransmitters. However, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, including the development of more potent and selective mGluR7 antagonists, the investigation of its therapeutic potential in various CNS disorders, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide and its potential limitations and side effects.
Conclusion
In conclusion, N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various CNS disorders. N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor and can modulate the release of various neurotransmitters, including glutamate and GABA. While N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity and ability to modulate neurotransmitter release, further research is needed to fully understand its mechanism of action and potential limitations and side effects.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-bromo-5-methylphenol with 2-(4-morpholinyl) pyridine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. This intermediate compound is then reacted with methoxyacetyl chloride to form N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and schizophrenia. Studies have shown that N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can modulate the release of neurotransmitters, such as glutamate and GABA, in the CNS, which can have a significant impact on the regulation of mood, cognition, and behavior.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-3-4-17(23-2)15(11-13)20-18(22)16-12-14(5-6-19-16)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXLFJYRGCYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.